(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate
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Overview
Description
(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate typically involves the reaction of indane-1,2,3-trione with tert-butyl 2-aminoacetate under controlled conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and esterification . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione
- 2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-4’-carbonitrile
Uniqueness
(S)-tert-Butyl 2-(2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl]acetate |
InChI |
InChI=1S/C17H20N2O4/c1-16(2,3)23-13(20)10-19-14(21)17(18-15(19)22)9-8-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,22)/t17-/m0/s1 |
InChI Key |
KANHSQPZKXQHHF-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C(=O)[C@@]2(CCC3=CC=CC=C32)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |
Origin of Product |
United States |
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